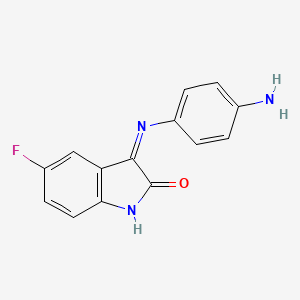
(1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
描述
(1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a hexahydro-1H-1,5-methano-3-benzazonine core, and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Construction of the Hexahydro-1H-1,5-methano-3-benzazonine Core: This step involves cyclization reactions, often using intramolecular cyclization techniques.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
(1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, (1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid is investigated for its potential interactions with biological molecules, such as proteins and enzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in binding to specific biological targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- (1S,5R)-3-(Pyridin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
- (1S,5R)-3-(Pyridin-4-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid
Uniqueness
The uniqueness of (1S,5R)-3-(Pyridin-3-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid lies in its specific substitution pattern on the pyridine ring and the configuration of its stereocenters. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
(1S,10R)-12-(pyridin-3-ylmethyl)-12-azatricyclo[8.3.1.02,7]tetradeca-2,4,6-triene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(24)19-9-15-8-16(17-5-1-2-6-18(17)19)13-22(12-15)11-14-4-3-7-21-10-14/h1-7,10,15-16,19H,8-9,11-13H2,(H,23,24)/t15-,16-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUOIWJAVHKUCD-QNRNLVPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C3=CC=CC=C3C1CN(C2)CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C3=CC=CC=C3[C@H]1CN(C2)CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride](/img/structure/B1414488.png)
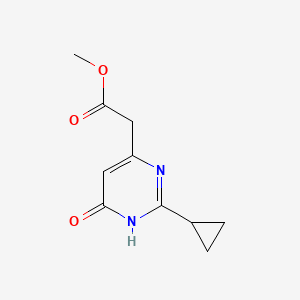
![(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide](/img/structure/B1414492.png)
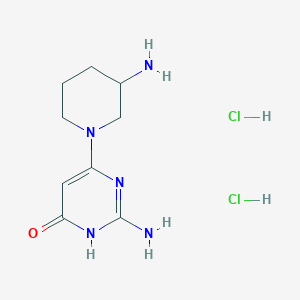
![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)

![6,7-Dichloro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414498.png)
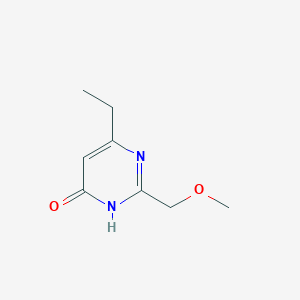
![tert-butyl 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine-4-carboxylate](/img/structure/B1414502.png)
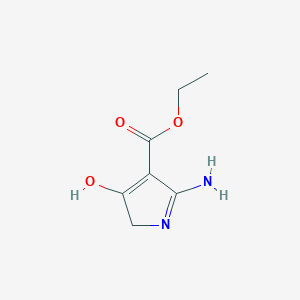

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)
